
6-fluoro-1-(triisopropylsilyl)-1H-indole
Übersicht
Beschreibung
6-Fluoro-1-(triisopropylsilyl)-1H-indole is a chemical compound with the molecular formula C17H26FNSi and a molecular weight of 291.49 . It appears as a yellow viscous oil .
Physical And Chemical Properties Analysis
6-Fluoro-1-(triisopropylsilyl)-1H-indole is a yellow viscous oil . It has a boiling point of 231 to 235 °C at 2.0 Torr . Other physical and chemical properties such as melting point, density, specific gravity, refractive index, and solubility are not available .Wissenschaftliche Forschungsanwendungen
Direct Lithiation of 1-(Triisopropylsilyl)indole
1-(Triisopropylsilyl)indole can be lithiated at the 3-position, leading to the formation of 3-substituted 1-(triisopropylsilyl)indoles with varied electrophiles, indicating its potential in diverse chemical syntheses (Matsuzono, Fukuda, & Iwao, 2001).
Alkynylation of Indoles and Other Compounds
An efficient procedure for the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and its use for direct alkynylation of indoles demonstrates the utility of this compound in the synthesis of complex organic structures (Brand & Waser, 2012).
Synthesis and Characterization of Novel Indole Derivatives
The synthesis of novel indole derivatives, including 6-fluoro-1-(triisopropylsilyl)-1H-indole, and their evaluation for anti-inflammatory and antimicrobial activity suggest potential biomedical applications (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
Photoreaction of Indoles with Halocompounds
Studies on the photoreaction of indoles with halocompounds, leading to new fluorophores and modifications, open possibilities for developing novel fluorophores and protein labeling strategies (Ladner, Tran, Le, Turner, & Edwards, 2014).
Fluoroalkylation of Indoles
Catalytic fluoroalkylation of indoles, including 6-fluoro-1-(triisopropylsilyl)-1H-indole, with fluoroalkyl groups highlights potential uses in medicinal chemistry for creating biologically active compounds (Borah & Shi, 2017).
Eigenschaften
IUPAC Name |
(6-fluoroindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNSi/c1-12(2)20(13(3)4,14(5)6)19-10-9-15-7-8-16(18)11-17(15)19/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKPZVDTZIMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

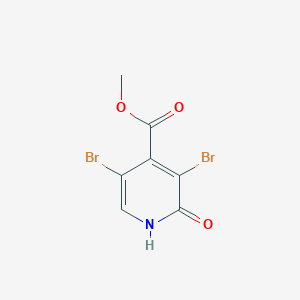
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)

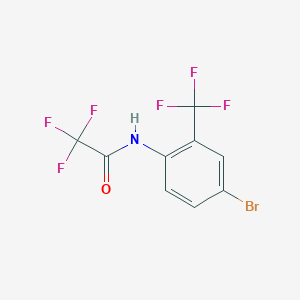
![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)

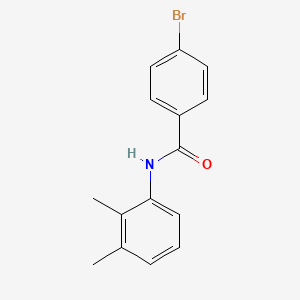
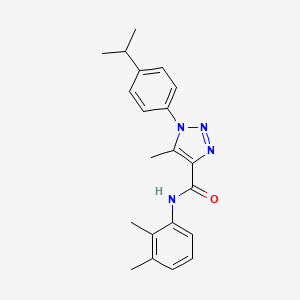
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)

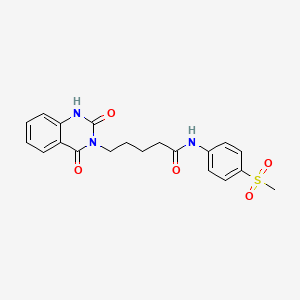
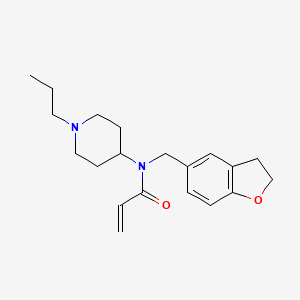
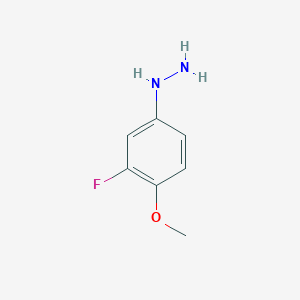
![Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2874613.png)